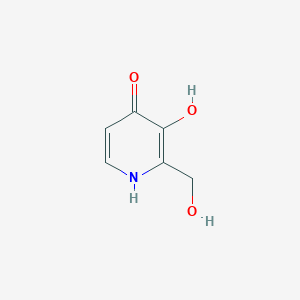

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one

Description

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is a hydroxypyridinone derivative characterized by a hydroxyl group at position 3 and a hydroxymethyl group at position 2 on the pyridinone ring. This structural motif is critical for its metal-chelating properties, particularly for iron (Fe³⁺), aluminum (Al³⁺), and other transition metals. Its synthesis often involves modifications of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural chelator, through ammonolysis or alkylation reactions to form the pyridinone core .

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H7NO3/c8-3-4-6(10)5(9)1-2-7-4/h1-2,8,10H,3H2,(H,7,9) |

InChI Key |

IKNTUPUNDLCIGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C(C1=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategy

The most widely documented method involves kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) as the starting material. The protocol, detailed in, follows three stages:

-

Benzylation of Kojic Acid :

Kojic acid is treated with benzyl bromide in methanol under basic conditions (NaOH/H₂O) to protect the 5-hydroxy group. This yields 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one with 70–85% efficiency. -

Ring Expansion via Amine Condensation :

The benzylated intermediate reacts with ammonia or methylamine in ethanol/water (1:1) at reflux (12–24 h, pH 13). This transforms the pyranone ring into a pyridin-4(1H)-one scaffold. Substituents at N1 (H or CH₃) are introduced here, achieving 60–75% yields. -

Deprotection via Hydrogenolysis :

Catalytic hydrogenation (10% Pd/C, H₂, ethanol) removes the benzyl group, yielding 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one. This step proceeds quantitatively (>95%) but requires careful pH control to prevent over-reduction.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzylation | BnBr, NaOH, MeOH, 12 h reflux | 82 | 98 |

| Ring expansion | NH₃, EtOH/H₂O, pH 13, 24 h | 68 | 95 |

| Deprotection | Pd/C, H₂, EtOH, 2 h | 97 | 99 |

Maltol Condensation Route

Single-Step Synthesis

A simplified approach refluxes maltol (3-hydroxy-2-methyl-4H-pyran-4-one) with primary amines (e.g., benzylamine) in acidic ethanol. The reaction proceeds via nucleophilic attack at C2, followed by ring opening and recyclization to form the pyridinone core. Yields are modest (4–12%) due to competing side reactions, but the method avoids multi-step protection.

Optimization Insights :

-

Solvent : Ethanol > methanol (reduces byproduct formation).

-

Acid Catalyst : HCl (0.1 M) enhances protonation of the carbonyl group, accelerating amine attack.

Limitations : Low yields necessitate chromatographic purification, limiting scalability.

Chlorokojic Acid Intermediate Pathway

Chlorination-Reduction Sequence

An alternative route starts with chlorokojic acid (2-(chloromethyl)-5-hydroxy-4H-pyran-4-one), synthesized by treating kojic acid with SOCl₂. Subsequent reduction using Zn/HCl replaces the chloride with a hydroxyl group, yielding 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. Ring expansion with ammonia then produces the target compound.

Critical Parameters :

-

Chlorination : SOCl₂ (neat, 30 min, 25°C) achieves 90% conversion.

-

Reduction : Zn dust in HCl (70°C, 4 h) affords 85% yield.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|

| Kojic acid route | High yields, reproducible | Multi-step, costly reagents | Industrial |

| Maltol condensation | Single-step, minimal reagents | Low yields, purification | Lab-scale |

| Chlorokojic pathway | Avoids hydrogenation | Hazardous SOCl₂ handling | Pilot-scale |

Purity and Characterization

-

Crystallography : Single-crystal X-ray studies confirm the tautomeric form (keto-enol equilibrium) and hydrogen-bonding network.

-

Spectroscopy :

Emerging Strategies and Innovations

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(hydroxymethyl)pyridin-4(1H)-one.

Reduction: Formation of 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-ol.

Substitution: Formation of various substituted pyridinone derivatives depending on the substituent introduced.

Scientific Research Applications

Metal Chelation

Iron Chelation

One of the primary applications of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is its role as an iron chelator. Hydroxypyridinones are known for their ability to bind iron ions effectively, which is crucial in treating conditions associated with iron overload, such as hemochromatosis and thalassemia. Research indicates that this compound exhibits higher pFe values in its iron complexes compared to established chelators like deferiprone, suggesting enhanced efficacy in iron binding and removal from biological systems .

Table 1: Chelation Efficacy Comparison

| Compound | pFe Value |

|---|---|

| 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 |

| Deferiprone | 20.6 |

Aluminum and Actinide Chelation

In addition to iron, this compound has shown potential in chelating aluminum and actinides like plutonium. These applications are particularly relevant in the context of toxic metal exposure and environmental remediation, where effective chelation can mitigate the adverse effects of heavy metals on health .

Therapeutic Applications

Reactive Oxygen Species Scavenging

The compound also functions as a reactive oxygen species (ROS) scavenger, which is vital in reducing oxidative stress within biological systems. This property opens avenues for therapeutic applications in diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of hydroxypyridinones, including 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one. The ability to scavenge iron not only aids in treating metal overload but also inhibits bacterial growth by depriving pathogens of essential nutrients .

Analytical Applications

Fluorescence Sensing

The compound's chelation properties make it suitable for analytical applications such as fluorescence sensing. It can be utilized to measure intracellular iron levels and assess the extracellular labile iron pool, which is critical in understanding cellular iron metabolism .

Imaging Techniques

In medical imaging, derivatives of hydroxypyridinones have been investigated for use in positron emission tomography (PET) and magnetic resonance imaging (MRI). These compounds can serve as contrast agents due to their ability to bind metal ions, enhancing image quality and diagnostic capabilities .

Case Studies

Case Study 1: Iron Overload Treatment

A study involving animal models demonstrated that treatment with 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one significantly reduced liver iron concentrations compared to control groups. The findings support its potential use as a therapeutic agent for managing systemic iron overload .

Case Study 2: Antimicrobial Efficacy

In vitro experiments showed that the compound inhibited the growth of various bacterial strains by limiting their access to iron. This property was particularly pronounced against pathogens associated with infections in immunocompromised individuals .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1)

Structural Differences : P1 differs by the hydroxyl group at position 5 instead of 3.

Key Findings :

- Metal Chelation : P1 exhibits a higher pFe³⁺ value (25.6) compared to deferiprone (pFe³⁺ = 20.5), a clinically used iron chelator. This enhanced activity arises from tautomerization to a catechol-like structure at physiological pH, which optimizes Fe³⁺ coordination .

- Tautomeric Behavior: The pH-dependent tautomerism of P1 (keto-enol equilibrium) directly influences its chelation efficiency, a property shared with 3-hydroxy derivatives but modulated by substituent positioning .

Deferiprone (1,2-Dimethyl-3-hydroxy-4-pyridinone)

Structural Differences : Deferiprone lacks the hydroxymethyl group at position 2 but includes methyl groups at positions 1 and 2.

Key Findings :

- Chelation Capacity : Deferiprone’s lower pFe³⁺ value (20.5) compared to P1 highlights the advantage of hydroxymethyl substituents in enhancing metal-binding stability. The 3-hydroxy group in deferiprone remains critical for Fe³⁺ coordination, analogous to the target compound .

- Clinical Limitations: Deferiprone’s non-selective binding to Zn²⁺ and Cu²⁺ can disrupt homeostatic metal balances, a challenge that hydroxymethyl-containing analogs may mitigate through improved selectivity .

2-(Hydroxymethyl)pyridin-4(1H)-one

Structural Differences : This compound lacks the 3-hydroxy group, retaining only the hydroxymethyl substituent at position 2.

Key Findings :

Tyrosinase-Inhibiting Pyridinones

Representative Compounds : 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one derivatives .

Key Findings :

- Structure-Activity Relationship: Benzyl-protected hydroxyl groups (e.g., at position 5) enhance lipophilicity and enzyme inhibition. However, removal of protecting groups (e.g., via hydrogenolysis) restores hydroxyl functionality, critical for binding tyrosinase’s active site .

- Comparative Efficacy : The 3-hydroxy derivative may exhibit distinct inhibitory kinetics due to steric and electronic differences compared to 5-hydroxy analogs .

Data Tables

Table 1. Comparative Metal Chelation Properties

Research Findings and Implications

- Tautomerism and Chelation: The keto-enol tautomerism in hydroxypyridinones dictates their metal-binding modes. For P1, tautomerization to a catechol-like structure enhances Fe³⁺ affinity, a mechanism likely applicable to 3-hydroxy derivatives .

- Dual Therapeutic Potential: Derivatives like 3-hydroxy-2-(hydroxymethyl)-6-methylpyridin-4(1H)-one () combine iron chelation with monoamine oxidase-B inhibition, suggesting multifunctionality achievable through targeted substitutions .

- Antioxidant Activity: Hydroxymethyl groups enhance radical-scavenging capacity, as seen in ortho-hydroxypyridinones, though positional effects (3- vs. 5-OH) require further exploration .

Biological Activity

3-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, also known as a hydroxypyridinone compound, has garnered significant attention due to its biological activities, particularly its role as an iron chelator. This article explores its biological activity, mechanisms of action, and potential therapeutic applications supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyridine ring structure, which includes a hydroxymethyl group and a hydroxyl group. Its molecular formula is . The compound exhibits tautomeric behavior, allowing it to switch between different forms based on pH and solvent conditions, which influences its reactivity and coordination properties with metal ions.

Iron Chelation Mechanism

One of the primary biological activities of 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one is its ability to chelate iron ions. This property is crucial in conditions associated with iron overload, such as thalassemia and hemochromatosis. Studies have demonstrated that the compound can effectively reduce iron levels in vivo, thereby mitigating oxidative stress linked to excess iron. The chelation mechanism involves the formation of stable complexes with Fe(III), which enhances its therapeutic potential compared to other chelators like deferiprone .

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. It has been suggested that 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one may help reduce oxidative damage caused by metal ions, potentially offering a protective effect on neuronal cells.

Antibacterial Activity

Recent studies indicate that 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one can enhance the delivery of antibacterial agents to Gram-negative bacteria when used as a siderophore. This mechanism allows for improved efficacy against multidrug-resistant strains by facilitating iron uptake in bacteria under iron-limited conditions. The compound's conjugates have shown promising results in disrupting bacterial cell membranes and inhibiting metabolic processes .

Summary of Research Findings

Case Studies

- Iron Overload Conditions : In a study involving animal models, 3-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one was administered to evaluate its efficacy in reducing liver iron concentration. Results indicated a significant decrease in hepatic iron levels compared to control groups.

- Neuroprotection in Alzheimer's Disease Models : Another study assessed the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results showed reduced cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.